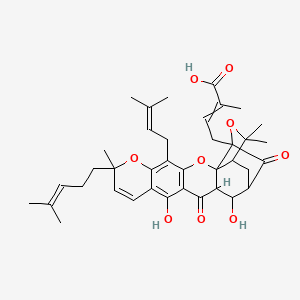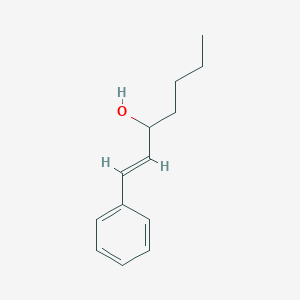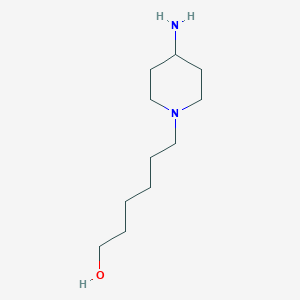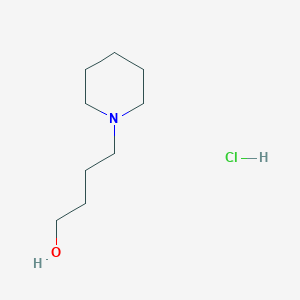![molecular formula C13H13NO3S B3081283 (5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1099596-27-6](/img/structure/B3081283.png)
(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
A chemical compound’s description typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Analyzing the molecular structure of a compound involves understanding the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions where the compound is formed (synthesis reactions) or reactions where the compound is broken down or reacts with other molecules (decomposition or substitution reactions) .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s reactivity, such as its acidity or basicity, and its reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid solution. These compounds exhibit significant inhibition efficiency, which increases with concentration. Their adsorption on mild steel surfaces obeys the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This application highlights the potential of thiazolidinedione derivatives in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Yadav et al., 2015).
Antifungal and Solubility Properties
A novel potential antifungal compound within the 1,2,4-triazole class, showcasing poor solubility in buffer solutions and better solubility in alcohols, was synthesized. This compound's solubility and thermodynamic properties in biologically relevant solvents have been characterized, indicating its preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Antidiabetic and Antihyperglycemic Studies
Research on benzimidazole-thiazolidinedione hybrids has shown promising antidiabetic actions linked to insulin sensitization mechanisms. These compounds increase the mRNA expression of proteins recognized as strategic targets in diabetes treatment, such as PPARγ and GLUT-4, demonstrating their potential in managing diabetes through novel therapeutic pathways (Gutiérrez-Hernández et al., 2019).
Anticancer Activity
Thiazolidinedione derivatives have been explored for their in vitro antiproliferative activity against various human cancer cell lines. Certain derivatives have shown potent activity, indicating the structural significance of the thiazolidinedione core in designing new anticancer agents. This research supports the development of thiazolidinedione-based compounds as potential therapeutic agents for cancer treatment (Chandrappa et al., 2008).
Antimicrobial Activity
The synthesis of novel 5-(aminomethylene)thiazolidine-2,4-dione derivatives has resulted in compounds with notable antibacterial and antifungal activities. This suggests the versatility of thiazolidinedione derivatives in addressing various microbial infections, potentially leading to the development of new antimicrobial agents (Mohanty et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)

![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)

![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)

![Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B3081292.png)


